1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol 1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15850346
InChI: InChI=1S/C12H9FN4S/c1-7-4-8(13)2-3-10(7)17-11-9(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18)
SMILES:
Molecular Formula: C12H9FN4S
Molecular Weight: 260.29 g/mol

1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

CAS No.:

Cat. No.: VC15850346

Molecular Formula: C12H9FN4S

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol -

Specification

Molecular Formula C12H9FN4S
Molecular Weight 260.29 g/mol
IUPAC Name 1-(4-fluoro-2-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Standard InChI InChI=1S/C12H9FN4S/c1-7-4-8(13)2-3-10(7)17-11-9(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18)
Standard InChI Key JWZSLRPPIAZPOX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)F)N2C3=C(C=N2)C(=S)N=CN3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The molecular architecture of 1-(4-fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol consists of a pyrazolo[3,4-d]pyrimidine core, a planar bicyclic system comprising fused pyrazole and pyrimidine rings. The thiol (-SH) group at position 4 enhances reactivity, enabling potential disulfide bond formation or interactions with biological targets. The 4-fluoro-2-methylphenyl substituent at position 1 introduces steric and electronic effects, influencing solubility and target affinity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>12</sub>H<sub>9</sub>FN<sub>4</sub>S
Molecular Weight260.30 g/mol
IUPAC Name1-(4-fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
SolubilityLow in water, moderate in DMSO
Melting PointNot reported in literature

Synthesis and Characterization

Synthetic Routes

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For 1-(4-fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol, a plausible route begins with the cyclization of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, followed by thiolation and subsequent functionalization with 4-fluoro-2-methylphenyl groups. Phase-transfer catalysis in DMF solvent, as described for analogous compounds, optimizes yield and purity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for structural elucidation. For related pyrazolo[3,4-d]pyrimidines, <sup>1</sup>H-NMR spectra reveal aromatic proton resonances between δ 7.2–8.1 ppm, while <sup>13</sup>C-NMR confirms carbon environments near 110–160 ppm . The thiol group’s presence is corroborated by infrared (IR) absorption at ~2550 cm<sup>−1</sup> (S-H stretch).

Biological Activity and Mechanism of Action

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines are renowned for their kinase inhibitory properties. Structural analogs, such as 4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine, exhibit potent inhibition of SRC-family tyrosine kinases (IC<sub>50</sub> = 0.8–1.2 µM) . The thiol group in 1-(4-fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol likely enhances binding to kinase ATP pockets via hydrogen bonding or covalent interactions, disrupting phosphorylation cascades critical for cancer progression.

Comparative Analysis with Related Pyrazolo[3,4-d]pyrimidines

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